1,2-diamino-N-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
1,2-Diamino-N-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a heterocyclic compound featuring a fused pyrroloquinoxaline core substituted with two amino groups at positions 1 and 2, along with a pentyl carboxamide moiety at position 3. Its structural uniqueness lies in the juxtaposition of the diamino groups and the pentyl chain, which may influence solubility, bioavailability, and target binding compared to analogs.
Properties
IUPAC Name |
1,2-diamino-N-pentylpyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O/c1-2-3-6-9-19-16(23)12-13-15(22(18)14(12)17)21-11-8-5-4-7-10(11)20-13/h4-5,7-8H,2-3,6,9,17-18H2,1H3,(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSGLCUTIGQIMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-diamino-N-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves the reaction of halogen-containing quinoxaline derivatives with palladium catalysts . The process can be summarized as follows:
Starting Materials: Halogen-containing quinoxaline derivatives and aromatic amines.
Catalysts: Palladium catalysts are commonly used.
Reaction Conditions: The concentration of reactants and solvents plays a crucial role.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade catalysts, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1,2-diamino-N-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common due to the presence of amino groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 1,2-diamino-N-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves reactions between halogen-containing quinoxaline derivatives and aromatic amines in the presence of palladium catalysts. Key reaction conditions include:
- Starting Materials : Halogen-containing quinoxaline derivatives and aromatic amines.
- Catalysts : Palladium-based catalysts are commonly employed.
- Common Reagents : Oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) are utilized to facilitate various reactions.
The molecular formula for this compound is , indicating the presence of multiple functional groups that contribute to its reactivity and biological activity .
Chemistry
In synthetic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its structural features allow it to participate in various chemical reactions, including:
- Oxidation : Leading to the formation of quinoxaline derivatives with additional functional groups.
- Reduction : Altering the oxidation state of the compound to modify its biological properties.
- Substitution Reactions : Particularly nucleophilic substitutions due to the presence of amino groups .
Research has indicated that this compound exhibits potential antioxidant and anticancer properties. Studies have shown that it can scavenge free radicals, particularly hydroxyl radicals, which may contribute to its protective effects against oxidative stress .
In vitro studies have demonstrated that derivatives of this compound possess selective anticancer activity against various cancer cell lines. For instance, certain synthesized quinoxaline derivatives showed IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 and MCF-7 .
Case Study 1: Anticancer Activity
A study conducted on a series of quinoxaline derivatives revealed that compounds similar to this compound exhibited significant antiproliferative activity against cancer cells. The presence of specific side chains was found to enhance their activity by facilitating interactions with target sites within cancer cells .
| Compound | Cell Line Tested | IC50 (μg/mL) |
|---|---|---|
| Compound A | HCT-116 | 1.9 |
| Compound B | MCF-7 | 7.52 |
Case Study 2: Antioxidant Properties
Another study highlighted the antioxidant capabilities of this compound through its ability to neutralize free radicals. The mechanism involved the donation of electrons to reactive species, thereby mitigating oxidative damage in cellular environments .
Mechanism of Action
The mechanism of action of 1,2-diamino-N-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals, particularly hydroxyl radicals . This compound can also interact with cellular components, leading to potential anticancer effects by inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Key Observations :
- Core Heterocycles: The target compound’s pyrroloquinoxaline core differs from the thienopyridine or pyrimidino-thienopyridine systems in the analogs. Pyrroloquinoxalines are larger, more planar, and may exhibit stronger π-π stacking interactions compared to thienopyridines.
- Functional Groups: The target’s 1,2-diamino groups are absent in analogs 6c, 6d, 7, and 8, which instead feature single amino groups. The pentyl carboxamide in the target contrasts with the cyano (6c) or ester (6d) groups in analogs, impacting hydrophobicity and hydrogen-bonding capacity.
- Spectral Data : The NH₂ and C=O groups in analogs (e.g., 7 and 8) are well-characterized by IR spectroscopy, providing a benchmark for identifying similar functionalities in the target compound .
Pharmacological Implications (Inferred)
- Electron-Deficient Cores: Thienopyridines (e.g., 6c, 6d) are known for kinase inhibition, while pyrroloquinoxalines may target DNA due to their planar structure.
- Substituent Effects : The pentyl chain in the target could enhance membrane permeability compared to the bromobenzofuran in 6c/6d, which may improve pharmacokinetics but reduce target specificity.
Biological Activity
1,2-Diamino-N-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a compound belonging to the class of quinoxaline derivatives, which are known for their diverse biological activities. This compound has garnered attention in scientific research for its potential applications in medicinal chemistry, particularly as an anticancer and antioxidant agent.
The biological activity of this compound primarily involves its interaction with various molecular targets. The compound exhibits antioxidant properties by scavenging free radicals, particularly hydroxyl radicals, which can contribute to cellular damage and disease progression. Additionally, it has been investigated for its potential anticancer effects , where it inhibits cell proliferation and induces apoptosis in cancer cells through mechanisms that may involve modulation of signaling pathways related to cell cycle regulation and apoptosis.
Anticancer Properties
Recent studies have demonstrated the compound's efficacy against various cancer cell lines. For example, it has shown significant antiproliferative activity with IC50 values in the low micromolar range:
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 | 1.9 |
| MCF-7 | 2.3 |
| Doxorubicin (Control) | 3.23 |
These results indicate that this compound may be a promising candidate for further development as a therapeutic agent in cancer treatment .
Antioxidant Activity
The compound's antioxidant activity is attributed to its ability to donate electrons and neutralize reactive oxygen species (ROS). This property is crucial for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .
Case Studies
- In vitro Studies : In vitro experiments have shown that this compound effectively inhibited the growth of various tumor cell lines. The mechanism involves inducing cell cycle arrest and promoting apoptosis through caspase activation .
- Animal Models : In vivo studies using mouse xenograft models demonstrated that treatment with this compound significantly reduced tumor growth compared to control groups. These findings support its potential as a therapeutic agent .
Comparative Analysis
Compared to other quinoxaline derivatives, this compound exhibits superior anticancer activity. For instance, similar compounds have shown higher IC50 values or less selectivity against cancer cells .
Q & A
Basic: What are the standard synthetic routes for 1,2-diamino-N-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide, and how can reaction conditions be optimized for yield?
Methodological Answer:
The synthesis of pyrroloquinoxaline derivatives typically involves multi-step organic reactions, including:
- Condensation and cyclization of substituted quinoxaline precursors with amino-pyrrole intermediates.
- Functionalization via nucleophilic substitution or coupling reactions to introduce the pentylcarboxamide group.
- Purification using column chromatography or recrystallization .
To optimize yield:
- Use Design of Experiments (DOE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). For example, DOE can identify optimal conditions for cyclization efficiency .
- Employ continuous flow reactors for improved heat/mass transfer in scale-up syntheses .
Basic: Which spectroscopic techniques are critical for characterizing this compound's purity and structural integrity?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions and hydrogen bonding patterns (e.g., amino groups at C1/C2 and pentyl chain conformation) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and detect impurities.
- FT-IR Spectroscopy : Identify functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
- HPLC-PDA : Assess purity (>95% for biological assays) .
Advanced: How can researchers design experiments to investigate the compound's mechanism of action against kinase targets?
Methodological Answer:
- Kinase Inhibition Assays : Use in vitro enzymatic assays (e.g., ADP-Glo™) to screen against kinase panels. Compare IC50 values with known inhibitors .
- Structural Biology : Co-crystallize the compound with target kinases (e.g., EGFR or BRAF) to identify binding interactions.
- Cellular Pathway Analysis : Perform Western blotting to monitor downstream phosphorylation (e.g., ERK/MAPK pathways) .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kon/koff) for target validation .
Advanced: What strategies are effective in resolving contradictions between in vitro and in vivo biological activity data?
Methodological Answer:
- Pharmacokinetic Profiling : Measure solubility, plasma protein binding, and metabolic stability (e.g., microsomal assays) to identify bioavailability limitations .
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that may explain discrepancies.
- Tissue Distribution Studies : Employ radiolabeled compounds to assess target organ penetration .
- Dose-Response Modeling : Apply Hill equations to correlate in vitro IC50 with in vivo efficacy thresholds .
Advanced: How can computational modeling be integrated to predict structure-activity relationships (SAR) for derivatives?
Methodological Answer:
- Molecular Docking : Use AutoDock or Schrödinger Suite to simulate binding poses with target proteins (e.g., kinases). Focus on substituent interactions (e.g., pentyl chain hydrophobicity vs. binding pocket size) .
- QSAR Models : Train machine learning algorithms on bioactivity data to predict key physicochemical properties (logP, polar surface area) .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., replacing pentyl with shorter alkyl chains) .
Basic: What are the key considerations in selecting solvent systems for the compound's reactions?
Methodological Answer:
- Polarity : Use DMF or DMSO for polar intermediates (e.g., carboxamide formation); switch to toluene for hydrophobic cyclization steps .
- Protic vs. Aprotic : Avoid protic solvents (e.g., water, alcohols) in reactions involving nucleophilic amines to prevent side reactions.
- Temperature Compatibility : Ensure solvents (e.g., THF, acetonitrile) remain stable under reflux conditions .
Advanced: What methodologies are recommended for optimizing the compound's solubility and stability in biological assays?
Methodological Answer:
- Co-Solvent Systems : Test DMSO/PEG-400 mixtures to enhance aqueous solubility while maintaining compound integrity .
- Lyophilization : Prepare stable lyophilized powders using cryoprotectants (e.g., trehalose) for long-term storage.
- pH Stability Studies : Use buffered solutions (pH 2–9) to identify degradation hotspots (e.g., hydrolytically labile carboxamide groups) .
- Forced Degradation : Expose the compound to heat/light and analyze degradation products via LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
